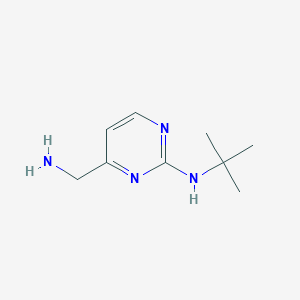
4-(Aminomethyl)-N-(tert-butyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-N-(tert-butyl)pyrimidin-2-amine is a heterocyclic organic compound with a pyrimidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(tert-butyl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with appropriate amine sources. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dry dichloromethane, followed by the addition of perchloric acid . This multicomponent synthesis approach allows for the formation of the desired pyrimidine derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-N-(tert-butyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated pyrimidine derivatives.
科学的研究の応用
4-(Aminomethyl)-N-(tert-butyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(Aminomethyl)-N-(tert-butyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)pyrimidine: Lacks the tert-butyl group, leading to different chemical and biological properties.
N-(tert-butyl)pyrimidin-2-amine: Lacks the aminomethyl group, affecting its reactivity and applications.
2-Aminopyrimidine: A simpler pyrimidine derivative with different reactivity and uses.
Uniqueness
4-(Aminomethyl)-N-(tert-butyl)pyrimidin-2-amine is unique due to the presence of both the aminomethyl and tert-butyl groups, which confer specific steric and electronic properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other pyrimidine derivatives.
特性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
4-(aminomethyl)-N-tert-butylpyrimidin-2-amine |
InChI |
InChI=1S/C9H16N4/c1-9(2,3)13-8-11-5-4-7(6-10)12-8/h4-5H,6,10H2,1-3H3,(H,11,12,13) |
InChIキー |
JCFRWTFRMMNCHY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC1=NC=CC(=N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




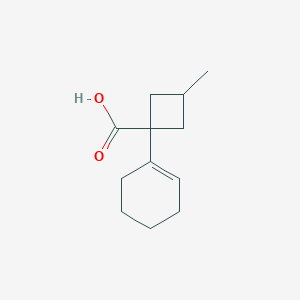
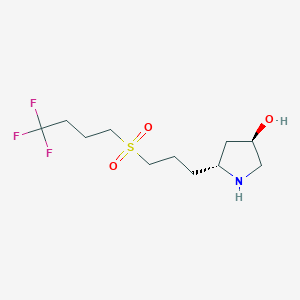
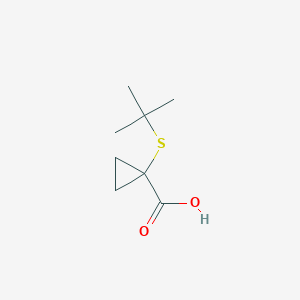

![2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13322482.png)
![(3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B13322485.png)

![5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13322489.png)

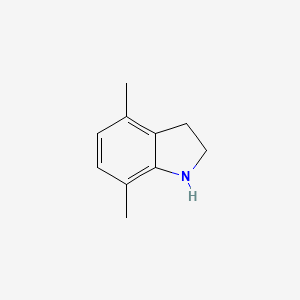
![3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13322497.png)

